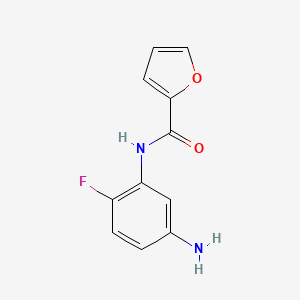

N-(5-amino-2-fluorophenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABXLXRZHNDODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The typical synthetic route involves:

- Activation of furan-2-carboxylic acid or its derivatives (e.g., acid chloride, ester, or anhydride)

- Subsequent coupling with 5-amino-2-fluoroaniline under controlled conditions to form the amide bond

This approach is consistent with the synthesis of related compounds such as N-(5-amino-2-chlorophenyl)furan-2-carboxamide, where the halogen substituent is varied but the core synthetic strategy remains similar.

Stepwise Synthesis

Preparation of Furan-2-carboxylic Acid Derivative

Furan-2-carboxylic acid can be converted into its more reactive acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions. This step facilitates the subsequent amide bond formation.Amide Bond Formation

The acid chloride intermediate is reacted with 5-amino-2-fluoroaniline in an inert solvent such as dichloromethane or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine) to neutralize the generated HCl. The reaction is typically carried out at low temperature (0–5 °C) initially, then allowed to warm to room temperature to complete the coupling.Purification

The crude product is purified by recrystallization or column chromatography to isolate the pure N-(5-amino-2-fluorophenyl)furan-2-carboxamide.

Alternative Synthetic Routes

Transamidation Method

A modular synthetic route involving transamidation has been reported for benzofuran-2-carboxamide derivatives, which can be adapted for furan analogs. This involves initial formation of a benzofuran-2-carboxamide intermediate followed by aminolysis with the desired amine (5-amino-2-fluoroaniline) under heating conditions (e.g., 60 °C) in toluene or similar solvents. This method allows for high yields and versatility with various amines.Direct Amidation Using Coupling Reagents

Direct coupling of furan-2-carboxylic acid with 5-amino-2-fluoroaniline can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine). This method avoids the need for acid chloride intermediates and can be performed under mild conditions.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | SOCl2, reflux | Reflux (~70 °C) | 2–4 hours | 80–90 | Dry conditions essential |

| Amide coupling | 5-amino-2-fluoroaniline, triethylamine, DCM | 0–5 °C to RT | 3–6 hours | 70–85 | Inert atmosphere recommended |

| Transamidation (alternative) | Preformed amide + 5-amino-2-fluoroaniline, toluene, heat | 60 °C | 4–6 hours | 70–90 | Modular, suitable for diverse amines |

| Direct amidation | EDCI or DCC, DMAP, DCM or THF | RT | 12–24 hours | 65–80 | Mild conditions, avoids acid chlorides |

Structural and Analytical Confirmation

X-Ray Crystallography

Related furan-2-carboxamide derivatives have been characterized by X-ray crystallography, confirming the planarity of the furan ring and the amide moiety, which facilitates intramolecular hydrogen bonding.Spectroscopic Analysis

Characterization typically includes NMR (1H, 13C), IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry to confirm molecular weight and purity.

3 Research Findings and Notes

The presence of the fluorine substituent at the 2-position of the phenyl ring influences the electronic properties and potentially the biological activity of the compound, making the preparation method sensitive to reaction conditions to avoid side reactions such as nucleophilic aromatic substitution.

The amino group at the 5-position is reactive and may require protection in multi-step syntheses, although direct coupling is often feasible if conditions are carefully controlled.

The modular transamidation approach offers flexibility for synthesizing analogs with different amines, which is valuable for medicinal chemistry optimization.

Purity and yield optimization depend on solvent choice, temperature control, and the stoichiometry of reagents.

4 Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Acid chloride + amine | SOCl2, 5-amino-2-fluoroaniline | High reactivity, straightforward | Requires handling of acid chlorides | 70–85 |

| Transamidation | Preformed amide, 5-amino-2-fluoroaniline, toluene | Modular, versatile for analogs | Longer reaction times | 70–90 |

| Direct amidation | Furan-2-carboxylic acid, EDCI/DCC, DMAP | Mild conditions, no acid chloride | Lower yields, longer reaction time | 65–80 |

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-amino-2-fluorophenyl)furan-2-carboxamide has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression.

Case Study: Anticancer Activity

A study demonstrated that derivatives of furan-2-carboxamides exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for tumor growth and survival. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis.

Antimicrobial Properties

Recent research has highlighted the compound's effectiveness against biofilm-forming bacteria, particularly Pseudomonas aeruginosa.

Case Study: Antibiofilm Activity

A diversity-oriented synthesis of furan-2-carboxamides showed that this compound exhibited significant antibiofilm activity, with up to 58% inhibition of biofilm formation at certain concentrations. The study indicated that this compound could reduce virulence factors such as pyocyanin and proteases, suggesting its potential as a therapeutic agent against chronic bacterial infections .

Molecular Biology Research

The compound has also been utilized in studies focusing on molecular interactions and drug design.

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various protein targets. These studies revealed that the compound binds effectively to targets associated with quorum sensing in bacteria, indicating its potential role in disrupting bacterial communication systems .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound.

Data Table: Structure-Activity Relationships

| Compound Structure | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibiofilm against P. aeruginosa | 12 |

| Derivative A | Cytotoxicity in cancer cells | 8 |

| Derivative B | Inhibition of kinase activity | 15 |

This table summarizes key findings from SAR studies that illustrate how modifications to the furan or phenyl groups influence biological activity.

Mechanism of Action

The mechanism by which N-(5-amino-2-fluorophenyl)furan-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Phenyl Rings

N-(4-Bromophenyl)furan-2-carboxamide ()

- Structure: Bromine at the para position instead of amino/fluoro.

- Activity : Demonstrated antibacterial efficacy against drug-resistant A. baumannii and MRSA (MIC values: 8–32 µg/mL) .

- Key Difference: Bromine’s electron-withdrawing nature may reduce solubility compared to the amino group in the target compound.

N-(5-Bromo-2-hydroxyphenyl)furan-2-carboxamide ()

- Structure : Bromine at para, hydroxyl at ortho positions.

- Synthesis: Prepared via coupling of furoic acid with 4-bromo-2-aminophenol (60% yield) .

- Comparison : Hydroxyl group introduces hydrogen-bonding capacity but reduces metabolic stability compared to fluorine.

5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide ()

- Structure : Nitro and trifluoromethyl groups on phenyl.

Core Heterocycle Modifications

N-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide ()

- Structure: Quinoline replaces furan, with methyl-furan as a substituent.

- Implication: Quinoline’s planar structure may improve DNA intercalation, a feature absent in pure furan derivatives .

Nitrothiophene carboxamides ()

Functional Group Additions

Thiourea Derivatives ()

- Examples : N-(benzylcarbamothioyl)furan-2-carboxamide.

- Activity : Thiourea moieties introduce sulfur-based interactions, improving antioxidant capacity (e.g., DPPH radical scavenging: IC50 ~ 12–45 µM) .

Sulfonamide-Linked Analogues ()

Antibacterial Activity

- Amino-Fluoro Synergy: The amino group in N-(5-amino-2-fluorophenyl)furan-2-carboxamide may enhance membrane penetration, while fluorine reduces oxidative metabolism, prolonging activity.

Insecticidal Activity ()

- Analogues: N-{[2-(cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2) showed 89% yield and insect growth regulation.

- Comparison: Hydrazine derivatives exhibit higher toxicity than simple carboxamides, suggesting amino-fluorine variants may require functionalization for similar efficacy .

Biological Activity

N-(5-amino-2-fluorophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Biological Activity

This compound is primarily studied for its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor. The compound demonstrates a unique ability to interact with various biological targets, which can lead to inhibition or activation of specific pathways.

The biological effects of this compound are mediated through its binding to specific enzymes and receptors. This compound has shown promise in inhibiting certain enzymes involved in tumor progression, suggesting a potential role in cancer therapeutics.

2. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and specificity of this compound. The presence of the fluorinated aromatic amine and furan ring contributes to its unique chemical properties. Variations in substituents on the phenyl ring can significantly influence biological activity, as evidenced by comparative studies with similar compounds .

Table 1: Comparison of Biological Activities

| Compound | IC50 (µM) | Target Enzyme/Receptor | Activity Description |

|---|---|---|---|

| This compound | TBD | Various enzymes | Potential inhibitor |

| 5-Amino-2-fluorophenyl derivatives | TBD | 5-HT receptors | Varying potencies |

| Furan derivatives | TBD | MbtI (mycobacterial enzyme) | Strong inhibition observed |

3. Case Studies

Recent studies have explored the pharmacological effects of this compound, particularly its interaction with serotonin receptors and its potential as an antitumor agent.

3.1 Antitumor Activity

In vitro assays have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, a study reported that derivatives showed varying degrees of cytotoxicity against non-small cell lung cancer cells, with some compounds demonstrating IC50 values below 10 µM .

3.2 Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism. For example, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), a target for many anticancer drugs. The SAR analysis revealed that modifications to the furan ring significantly impacted enzyme binding affinity and inhibitory potency .

4. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities. Its unique structural features allow it to interact with various molecular targets, making it a valuable compound in drug development, particularly for cancer therapy.

Future studies should focus on elucidating the precise molecular mechanisms underlying its activity and optimizing its chemical structure to enhance potency and selectivity against specific targets.

Q & A

Q. What are the recommended synthetic routes for N-(5-amino-2-fluorophenyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via a coupling reaction between furan-2-carbonyl chloride and 5-amino-2-fluoroaniline. Key steps include:

- Reagents : Use equimolar ratios of reactants in anhydrous acetonitrile or DMF as solvent.

- Base : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to neutralize HCl byproducts .

- Conditions : Reflux at 80–120°C for 3–18 hours under inert atmosphere .

- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

- Optimization Table :

| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetonitrile | Et₃N | 80 | 78 | 95 |

| DMF | K₂CO₃ | 120 | 85 | 97 |

Q. Which spectroscopic techniques are most effective for characterizing This compound, and what key spectral markers should researchers expect?

- Methodological Answer :

- FT-IR :

- N-H stretch (amide): ~3310 cm⁻¹ .

- C=O (amide): ~1650 cm⁻¹ .

- C-F (aromatic): ~1220 cm⁻¹ .

- ¹H NMR (CDCl₃) :

- Furan protons: δ 6.3–7.5 ppm (multiplet).

- Aromatic protons (fluorophenyl): δ 6.8–7.2 ppm.

- Amine protons: δ 5.1–5.5 ppm (broad) .

- ¹³C NMR : Carbonyl (C=O) at ~160 ppm, aromatic carbons at 110–150 ppm .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 261.1 (calculated) .

Q. How does the presence of the 2-fluoro and 5-amino substituents on the phenyl ring influence the compound's solubility and stability under various storage conditions?

- Methodological Answer :

- Solubility : The 5-amino group enhances solubility in polar solvents (e.g., DMSO, methanol), while the 2-fluoro substituent increases lipophilicity, favoring organic solvents like chloroform .

- Stability :

- Thermal : Stable up to 150°C (TGA data). Store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic : Susceptible to hydrolysis in acidic/basic conditions. Use neutral buffers for biological assays .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the binding affinity of This compound to biological targets such as VEGFR-2 or PRKD3?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with VEGFR-2 (PDB: 3VHE) or PRKD3 (homology models). Key residues: Asp1046 (VEGFR-2) and Lys539 (PRKD3) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

- Validation : Compare with in vitro kinase inhibition assays (IC₅₀ values) .

Q. How can researchers resolve contradictions in bioactivity data observed across different in vitro assays for this compound?

- Methodological Answer :

- Assay Variability : Standardize cell lines (e.g., HUVEC for VEGFR-2) and control for passage number .

- Purity Verification : Use HPLC (C18 column, 90:10 methanol/water) to confirm >98% purity .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM. Address solubility issues with DMSO (<0.1% v/v) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates .

Q. What strategies can be employed to modify the furan-2-carboxamide scaffold to enhance selectivity against off-target receptors while maintaining potency?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -NO₂) on the furan ring to reduce off-target binding .

- Replace the 5-amino group with -OH or -OCH₃ to modulate hydrogen bonding .

- SAR Studies :

- Table : Bioactivity of Derivatives

| Derivative | VEGFR-2 IC₅₀ (nM) | PRKD3 IC₅₀ (nM) |

|---|---|---|

| Parent Compound | 120 | 450 |

| 5-NO₂-furan derivative | 85 | 320 |

| 5-OCH₃-phenyl derivative | 150 | 600 |

- In Silico Screening : Use QSAR models to prioritize derivatives with predicted logP <3 and polar surface area >80 Ų .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.